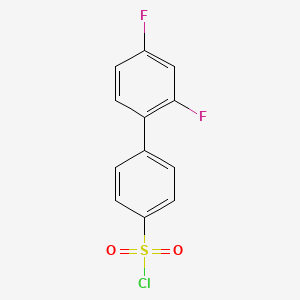

2',4'-Difluoro-biphenyl-4-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF2O2S/c13-18(16,17)10-4-1-8(2-5-10)11-6-3-9(14)7-12(11)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWWHZAZRIKQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401233480 | |

| Record name | 2′,4′-Difluoro[1,1′-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942475-01-6 | |

| Record name | 2′,4′-Difluoro[1,1′-biphenyl]-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942475-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′,4′-Difluoro[1,1′-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 2 ,4 Difluoro Biphenyl 4 Sulfonyl Chloride

Precursor Synthesis Strategies for the 2',4'-Difluoro-biphenyl Moiety

The assembly of the two phenyl rings with the specific fluorine substitution pattern is a critical challenge. Modern organic synthesis offers a powerful toolkit of cross-coupling reactions that are well-suited for this purpose, alongside more traditional methods.

Palladium- and nickel-catalyzed cross-coupling reactions have become the methods of choice for the efficient and selective synthesis of biaryl compounds, including fluorinated derivatives. These methods generally involve the reaction of an organometallic reagent with an organic halide.

The Suzuki-Miyaura coupling is a versatile and widely used method for carbon-carbon bond formation, prized for its mild reaction conditions and the commercial availability and stability of its boronic acid reagents. google.comchemguide.co.ukchemicalbook.com The synthesis of fluorinated biphenyls via this method is well-documented, often employing a palladium catalyst. harvard.eduugr.es For the synthesis of a 2',4'-difluorobiphenyl skeleton, a typical approach involves the coupling of a suitably substituted aryl halide with a fluorinated phenylboronic acid.

A common strategy for synthesizing fluorinated biphenyl (B1667301) derivatives involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a base like cesium carbonate (Cs₂CO₃) and sometimes a silver(I) oxide (Ag₂O) co-catalyst, which can be essential for promoting the reaction with inactive substrates like pentafluorophenylboronic acid. nih.gov The choice of phosphine (B1218219) ligands, such as P(t-Bu)₃, can also significantly influence the reaction's efficiency, particularly for unreactive aryl chlorides. pageplace.deillinois.edu

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromobenzen | 2,4-Difluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene/Water | 80 | >95 |

| 4-Iodobenzene | 2,4-Difluorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ / Ag₂O | THF | 60 | ~90 |

| 4-Chlorobenzene | 2,4-Difluorophenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 100 | High |

This table represents typical conditions for Suzuki-Miyaura couplings for similar compounds and is for illustrative purposes.

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics used in cross-coupling, allowing for reactions to proceed under mild conditions. wikipedia.orgorganic-chemistry.orgnih.gov This method is particularly effective for the synthesis of unsymmetrical biaryls. researchgate.net For fluorinated biphenyls, an improved strategy using organozinc pivalates has been reported, which overcomes the instability of organoboron compounds sometimes used in Suzuki-Miyaura protocols. organic-chemistry.org The choice of ligand is crucial, with bulky, electron-rich phosphines like XPhos showing excellent performance. organic-chemistry.org

The Stille coupling employs organotin reagents (stannanes) and is known for its tolerance of a wide variety of functional groups. organic-chemistry.orgwikipedia.orgreddit.comgoogle.com However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org For the synthesis of fluorinated systems, the Stille reaction can be a reliable method, often utilizing a palladium catalyst. harvard.eduorganic-chemistry.orgsigmaaldrich.comuwindsor.ca The addition of copper(I) iodide (CuI) can sometimes accelerate the reaction rate. harvard.edu

| Coupling Reaction | Reactant A | Reactant B | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Negishi | 4-Bromobenzene | 2,4-Difluorophenylzinc chloride | Pd₂(dba)₃ / XPhos | THF | Room Temp | High |

| Negishi | 4-Iodobenzene | 2,4-Difluorophenylzinc pivalate | Pd(OAc)₂ / SPhos | Dioxane | 60 | High |

| Stille | 4-Bromobenzene | Tributyl(2,4-difluorophenyl)stannane | PdCl₂(PPh₃)₂ / LiCl | DMF/THF | 80 | ~90 organic-chemistry.org |

| Stille | 4-Iodobenzene | Trimethyl(2,4-difluorophenyl)stannane | Pd(PPh₃)₄ / CuI | NMP | 80 | Good |

This table represents typical conditions for Negishi and Stille couplings for similar compounds and is for illustrative purposes.

The Ullmann reaction, historically one of the first cross-coupling methods, involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. nsf.govorganic-chemistry.orgnih.gov The classic Ullmann reaction often requires harsh conditions, such as high temperatures. organic-chemistry.org Modern variations have been developed to proceed under milder conditions. For the synthesis of an unsymmetrical biphenyl like 2',4'-difluorobiphenyl, a cross-coupling approach is necessary, though the Ullmann reaction is more traditionally associated with homocoupling.

The Wurtz-Fittig reaction is another historical method that involves the reaction of an aryl halide and an alkyl halide with sodium metal. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com While it can be used to form asymmetrical products, it is often plagued by side reactions. wikipedia.org Its application in modern synthesis for complex molecules is limited, but it remains a foundational concept in organic chemistry. For biaryl synthesis, the reaction typically involves the coupling of two aryl halides. organic-chemistry.org

| Reaction | Reactants | Metal | Conditions | Relevance |

| Ullmann | 1-Bromo-2,4-difluorobenzene (B57218) + Bromobenzene | Copper | High Temperature, DMF | Historically significant, less common for unsymmetrical biphenyls now. |

| Wurtz-Fittig | 1-Bromo-2,4-difluorobenzene + Bromobenzene | Sodium | Dry Ether | Historical method, prone to side reactions, limited modern applicability. wikipedia.orgnsf.gov |

Electrophilic aromatic substitution is a fundamental process in which an electrophile attacks an aromatic ring, replacing a hydrogen atom. This can be used to build up the biphenyl scaffold, although it is often less selective than cross-coupling methods.

The Friedel-Crafts reactions, discovered in 1877, are a set of reactions that attach substituents to an aromatic ring. mit.edu Friedel-Crafts acylation involves the reaction of an arene with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukorganic-chemistry.orgsigmaaldrich.comsemanticscholar.orgyoutube.comkhanacademy.org This reaction introduces an acyl group onto the aromatic ring. While not a direct method for biphenyl formation, it can be used to derivatize a pre-formed biphenyl. For instance, acylation of 2,4-difluorobiphenyl (B1582794) would introduce a ketone functionality, which could then be further manipulated. The reaction is generally deactivated by the electron-withdrawing nature of the acyl group, preventing multiple acylations. mit.eduyoutube.com

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product |

| 2,4-Difluorobiphenyl | Acetyl chloride | AlCl₃ | Carbon disulfide | 4'-Acetyl-2,4-difluorobiphenyl |

| Benzene (B151609) | Benzoyl chloride | AlCl₃ | Dichloromethane | Benzophenone |

This table represents typical conditions for Friedel-Crafts acylation and is for illustrative purposes.

Advanced Fluorination Techniques for Biphenyl Systems

The introduction of fluorine atoms into aromatic systems, such as biphenyls, can significantly alter their chemical and physical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. pharmtech.com Consequently, advanced fluorination techniques are of great interest in medicinal and materials chemistry. nih.gov

While direct fluorination of biphenyl systems can be challenging, modern synthetic methods often rely on the use of fluorinated building blocks. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the biphenyl skeleton from a pre-fluorinated aryl halide and an arylboronic acid. nih.govacs.org For instance, the coupling of 1-bromo-2,4-difluorobenzene with 4-substituted phenylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄, provides a direct route to 2,4-difluorobiphenyl derivatives. nih.govacs.org

Other advanced methods for incorporating fluorine include nucleophilic and electrophilic fluorination strategies. pharmtech.com While not always directly applied to pre-formed biphenyls, these techniques are crucial for synthesizing the necessary fluorinated precursors. For example, catalytic enantioselective synthesis methods have been developed to produce difluorinated alkyl bromides, which can serve as versatile building blocks. nih.gov Furthermore, recent developments in fluorine chemistry continue to provide novel reagents and methods for the selective fluorination of C-H bonds and the fluorination of alkenes and allenes, expanding the toolkit for creating complex fluorinated molecules. nih.gov

Introduction of the Sulfonyl Chloride Functional Group

The sulfonyl chloride group is a key functional handle that allows for the subsequent synthesis of sulfonamides and other important derivatives. Several methods exist for its introduction onto the biphenyl scaffold.

Direct chlorosulfonylation of aromatic compounds is a classical and straightforward approach to introduce a sulfonyl chloride group. This typically involves reacting the aromatic substrate, in this case, 2',4'-difluorobiphenyl, with an excess of chlorosulfonic acid. google.comgoogle.com The reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonic acid acts as the sulfonating agent. The use of a catalyst, such as sulfamic acid, can improve the efficiency of the reaction. google.com

Recent advancements have also explored visible-light-mediated sulfonylation of anilines with sulfonyl fluorides, which could potentially be adapted for biphenyl systems. frontiersin.org Additionally, photoredox-catalyzed reactions for the sulfonylation of aniline (B41778) derivatives with sulfinate salts have been reported, offering a mild alternative for generating sulfonyl radicals that could react with biphenyl precursors. rsc.orgnih.gov Another innovative strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids, which provides a route to sulfonyl chlorides from readily available starting materials. princeton.edu

An alternative to direct sulfonylation is the synthesis and subsequent oxidative chlorination of a sulfur-containing precursor, such as a thiol or a disulfide. This two-step approach can offer advantages in terms of regioselectivity, as the sulfur functionality can be introduced at a specific position on the biphenyl ring through various methods, including nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Once the biphenyl thiol or disulfide is obtained, it can be converted to the corresponding sulfonyl chloride through oxidative chlorination. A variety of reagents have been developed for this transformation, offering mild and efficient conditions. organic-chemistry.org Some common oxidizing systems include:

Hydrogen peroxide and thionyl chloride (H₂O₂/SOCl₂): This combination is a highly reactive and efficient reagent for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgnih.gov

N-Chlorosuccinimide (NCS): In the presence of a chloride source, NCS can effectively oxidize thiols to sulfonyl chlorides. organic-chemistry.org

Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O): This reagent serves as an efficient oxidant for converting thiols to sulfonyl chlorides in sustainable solvents. rsc.org

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH): DCDMH is a mild and efficient reagent for the oxidative chlorination of various sulfur compounds, including thiols and disulfides, to the corresponding arenesulfonyl chlorides. lookchem.com

These methods often proceed under mild conditions and tolerate a range of functional groups, making them attractive for the synthesis of complex molecules.

| Oxidizing System | Substrate | Key Advantages |

| H₂O₂/SOCl₂ | Thiols | Highly reactive, fast reaction times, high purity. organic-chemistry.orgnih.gov |

| NCS/Chloride Source | Thiols | Good yields under mild conditions. organic-chemistry.org |

| NaDCC·2H₂O | Thiols | Environmentally friendly, suitable for sustainable solvents. rsc.org |

| DCDMH | Thiols, Disulfides | Mild conditions, broad substrate scope, simple workup. lookchem.com |

In some synthetic strategies, it may be advantageous to first prepare a sulfonamide and then convert it to the desired sulfonyl chloride. This can be particularly useful in late-stage functionalization, where the sulfonamide group may be more stable or easier to introduce than the sulfonyl chloride. nih.gov

A recently developed method utilizes a pyrylium (B1242799) salt, Pyry-BF₄, to activate the typically unreactive primary sulfonamide group, enabling its conversion to a sulfonyl chloride. nih.govresearchgate.netnih.gov This transformation proceeds under mild conditions and is highly selective for the NH₂ group of the sulfonamide, tolerating a wide array of other sensitive functional groups. nih.govresearchgate.net This approach allows for the diversification of complex molecules at a late stage in the synthesis. nih.gov

Another approach involves the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS) to generate sulfonyl chlorides. nih.gov This method is simple, rapid, and provides the products in excellent yields. nih.gov

| Reagent | Precursor | Key Features |

| Pyry-BF₄ | Primary Sulfonamides | Mild conditions, high selectivity, suitable for late-stage functionalization. nih.govresearchgate.netnih.gov |

| NCS | Sulfonyl Hydrazides | Simple, rapid, high yields. nih.gov |

Development of Novel Synthetic Routes and Process Intensification

The development of more efficient, sustainable, and cost-effective synthetic routes for 2',4'-Difluoro-biphenyl-4-sulfonyl chloride is an ongoing area of research. This includes the exploration of catalytic methods and process intensification strategies.

Catalysis plays a crucial role in modern organic synthesis, offering pathways to desired products with high efficiency and selectivity while minimizing waste. For the synthesis of this compound, catalytic methods can be applied to both the formation of the biphenyl core and the introduction of the sulfonyl chloride group.

As previously mentioned, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a cornerstone of biphenyl synthesis. nih.govacs.org Research in this area focuses on developing more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings.

In the context of introducing the sulfur functionality, iodoarene-catalyzed enantioselective synthesis of β,β-difluoroalkyl halides has been reported, showcasing the potential of catalysis in fluorination chemistry. nih.gov While not directly applicable to the synthesis of the target compound, it highlights the trend towards using catalysts to control complex transformations.

Visible-light photoredox catalysis has also emerged as a powerful tool for a variety of organic transformations, including sulfonylation reactions. frontiersin.orgrsc.orgnih.gov These methods often proceed under mild conditions and can offer unique reactivity patterns compared to traditional thermal reactions. The development of photoredox-catalyzed methods for the direct sulfonylation of biphenyl systems could represent a significant advancement in the synthesis of this compound.

Stereoselective Synthesis Considerations

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Consequently, its direct synthesis does not involve stereoselective steps.

However, considerations of stereoselectivity would become highly relevant in the synthesis of chiral derivatives of this compound. If the biphenyl scaffold were to be substituted with a chiral auxiliary or if a chiral center were present in a group attached to the biphenyl rings, the synthetic route would need to be designed to control the formation of the desired stereoisomer. For instance, if this compound were used as a reactant with a chiral amine to form a sulfonamide, the resulting product could be a mixture of diastereomers if the amine is racemic. In such cases, stereoselective synthesis or chiral resolution techniques would be necessary to isolate the desired stereoisomer.

Scalable Synthesis and Process Optimization

The primary and most direct method for the synthesis of aryl sulfonyl chlorides, including this compound, is the chlorosulfonation of the corresponding aromatic precursor. orgsyn.org In this case, the starting material is 2',4'-difluorobiphenyl. The reaction involves treating 2',4'-difluorobiphenyl with chlorosulfonic acid.

Reaction Scheme: The electrophilic substitution reaction introduces the sulfonyl chloride group onto the phenyl ring that is not substituted with fluorine atoms, primarily at the para-position due to steric hindrance and directing effects.

Process Optimization for Scalability:

For the synthesis to be scalable, several parameters must be carefully optimized to maximize yield and purity while ensuring operational safety. These parameters are often determined through a Design of Experiments (DOE) approach. patsnap.com

Reagent Stoichiometry: The molar ratio of chlorosulfonic acid to 2',4'-difluorobiphenyl is a critical parameter. An excess of chlorosulfonic acid is typically used to drive the reaction to completion and minimize the formation of the corresponding sulfonic acid. orgsyn.org However, a large excess can lead to the formation of undesired byproducts, such as diphenyl sulfones, and increases the challenge of quenching and waste disposal. orgsyn.org

Temperature Control: Chlorosulfonation is a highly exothermic reaction. patsnap.com Maintaining a low reaction temperature, often between 0°C and 20°C, is crucial to prevent side reactions and ensure the selectivity of the sulfonation. patsnap.com Ice-water baths are commonly employed for this purpose in laboratory settings, while industrial-scale production requires robust cooling systems.

Reaction Time: The reaction must be monitored to determine the optimal duration for completion. Insufficient reaction time leads to incomplete conversion of the starting material, while excessively long times can promote the formation of impurities.

Quenching and Work-up: The reaction mixture is typically quenched by carefully adding it to an ice-water mixture. patsnap.com This step hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. The temperature must be controlled during quenching to prevent hydrolysis of the desired product back to the sulfonic acid. The solid product is then isolated by filtration, washed with water to remove residual acids, and dried.

Solvent Use: While some procedures are performed neat, the use of a solvent like chloroform (B151607) has been reported for the synthesis of similar substituted benzenesulfonyl chlorides. patsnap.com The choice of solvent can influence reaction rate and selectivity, but also adds complexity in terms of recovery and waste management.

The table below summarizes typical conditions for the chlorosulfonation of substituted benzenes, which are analogous to the synthesis of this compound.

| Parameter | Typical Condition | Rationale |

| Reactant | 2',4-Disubstituted Benzene | Precursor for the desired sulfonyl chloride. |

| Reagent | Chlorosulfonic Acid | Provides the -SO₂Cl group for electrophilic substitution. |

| Stoichiometry | Excess Chlorosulfonic Acid | Drives the reaction to completion. |

| Temperature | 5°C - 20°C | Controls exothermicity and minimizes side reactions. patsnap.com |

| Reaction Time | 0.5 - 5 hours | Ensures complete conversion of the starting material. patsnap.com |

| Quenching | Ice-water mixture | Precipitates the product and hydrolyzes excess reagent. patsnap.com |

Continuous Flow Synthesis:

For large-scale industrial production, transitioning from batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and consistency. patsnap.com A continuous system using multiple continuous stirred-tank reactors (CSTRs) can provide better control over the highly exothermic chlorosulfonation reaction. patsnap.com This approach allows for precise control of temperature and residence time, leading to improved yield and purity of the final product. Automation of such systems further enhances safety and reliability. patsnap.com

Reactivity Profiles and Mechanistic Investigations of 2 ,4 Difluoro Biphenyl 4 Sulfonyl Chloride

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2',4'-Difluoro-biphenyl-4-sulfonyl chloride is primarily dictated by the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom in this moiety is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This electronic arrangement renders the sulfur atom highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.

Sulfonyl Chloride as an Electrophilic Synthon

The sulfonyl chloride group is a powerful electrophilic synthon in organic synthesis. nih.gov The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom creates a significant partial positive charge on the central sulfur atom. This makes the sulfur center a prime target for nucleophilic attack. Consequently, this compound serves as a versatile reagent for introducing the 2',4'-difluoro-biphenyl-4-sulfonyl moiety onto various molecules. This electrophilicity is the basis for its reactions with amines, alcohols, and other nucleophiles to form a variety of sulfur-containing compounds. nih.govwikipedia.org

Nucleophilic Displacement at the Sulfonyl Chloride Moiety

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides is a fundamental reaction. The mechanism of this displacement can vary depending on the nucleophile, substrate, and reaction conditions. Generally, these reactions are discussed in terms of two primary pathways:

Concerted SN2-type Mechanism: The reaction often proceeds through a concerted, SN2-like mechanism involving a single trigonal bipyramidal transition state. nih.govmdpi.com The nucleophile attacks the sulfur center, and the chloride ion departs simultaneously. This pathway is common for many nucleophilic substitutions at the sulfonyl sulfur. nih.gov

Addition-Elimination (A-E) Mechanism: An alternative pathway is a two-step addition-elimination mechanism. In this process, the nucleophile first adds to the electrophilic sulfur atom, forming a pentacoordinate, trigonal bipyramidal intermediate. This intermediate then eliminates the leaving group (chloride ion) to give the final product. This pathway is considered more likely for reactions involving highly electronegative nucleophiles, such as the fluoride (B91410) ion during the synthesis of sulfonyl fluorides. nih.govmdpi.com

The presence of ortho-substituents on the aromatic ring of arenesulfonyl chlorides can, counterintuitively, accelerate the rate of nucleophilic substitution. This is attributed to the release of ground-state steric strain upon moving to the more open trigonal bipyramidal transition state or intermediate. mdpi.commdpi.com

Formation of Key Derivatives

Synthesis of Sulfonamides

One of the most prevalent reactions of sulfonyl chlorides is their conversion to sulfonamides through reaction with primary or secondary amines. wikipedia.orgenamine.net This reaction, often conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is a robust method for forming stable S-N bonds. cbijournal.com this compound can react with a diverse array of amines to produce a library of corresponding sulfonamides, which are of significant interest in medicinal chemistry.

| Amine Reactant | Base | Solvent | Product |

|---|---|---|---|

| Aniline (B41778) | Pyridine | Dichloromethane (DCM) | N-phenyl-2',4'-difluoro-biphenyl-4-sulfonamide |

| Piperidine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 4-(Piperidin-1-ylsulfonyl)-2',4'-difluorobiphenyl |

| Benzylamine | Pyridine | DCM | N-benzyl-2',4'-difluoro-biphenyl-4-sulfonamide |

| tert-Butylamine | Triethylamine (TEA) | Acetonitrile | N-tert-butyl-2',4'-difluoro-biphenyl-4-sulfonamide |

Formation of Sulfonates and Sulfonyl Fluorides

In addition to sulfonamides, this compound is a precursor to other important derivatives such as sulfonate esters and sulfonyl fluorides.

Sulfonates: The reaction with alcohols or phenols in the presence of a base yields sulfonate esters. wikipedia.org This transformation is analogous to sulfonamide formation and provides access to a different class of compounds with various applications.

Sulfonyl Fluorides: Sulfonyl chlorides can be converted into the more stable and sometimes selectively reactive sulfonyl fluorides. ccspublishing.org.cnsemanticscholar.org This is typically achieved through a halogen exchange (Halex) reaction using a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.govorganic-chemistry.org Sulfonyl fluorides are valuable reagents in their own right, notably in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. ccspublishing.org.cn

| Reactant | Reagent(s) | Solvent | Product Class | Product Name |

|---|---|---|---|---|

| Methanol (B129727) | Pyridine | DCM | Sulfonate Ester | Methyl 2',4'-difluoro-biphenyl-4-sulfonate |

| Phenol | Triethylamine | THF | Sulfonate Ester | Phenyl 2',4'-difluoro-biphenyl-4-sulfonate |

| This compound | Potassium Fluoride (KF) | Acetonitrile/Water | Sulfonyl Fluoride | 2',4'-Difluoro-biphenyl-4-sulfonyl fluoride |

Reactivity in Cross-Coupling Reactions (e.g., C-S, C-C bond formation)

Recent advancements in catalysis have expanded the utility of sulfonyl chlorides beyond simple nucleophilic substitution, employing them as electrophilic partners in cross-coupling reactions. These methods often involve the extrusion of sulfur dioxide (SO₂).

C-C Bond Formation: Arenesulfonyl chlorides can undergo desulfinylative cross-coupling reactions with organometallic reagents, such as Grignard reagents, to form new carbon-carbon bonds. core.ac.uk These reactions are typically catalyzed by transition metals like iron or palladium. core.ac.uksigmaaldrich.com For this compound, this provides a pathway to synthesize unsymmetrical biaryl compounds where the sulfonyl group is replaced by an alkyl or aryl group from the Grignard reagent.

C-S Bond Formation: While less common, methods are being developed for the formation of C-S bonds from sulfonyl chlorides that result in products other than sulfonamides or sulfonates. For instance, reduction of the sulfonyl chloride to a sulfinate, followed by reaction with an electrophile, can generate sulfones. More direct methods for forming thioethers (sulfanes) from sulfonyl chlorides and alcohols have also been reported, often requiring specific activating agents. rsc.orgresearchgate.net

| Coupling Partner | Catalyst/Reagent | Reaction Type | Product |

|---|---|---|---|

| Phenylmagnesium bromide (PhMgBr) | Fe(acac)₃ | Desulfinylative C-C Coupling | 2,4-Difluoro-1,1':4',1''-terphenyl |

| Methylmagnesium chloride (MeMgCl) | Fe(acac)₃ | Desulfinylative C-C Coupling | 4-Methyl-2',4'-difluorobiphenyl |

| Benzyl alcohol | ADDP (1,1'-(Azodicarbonyl)dipiperidine) / PPh₃ | C-S Coupling (Thioether formation) | Benzyl (2',4'-difluoro-[1,1'-biphenyl]-4-yl) sulfane |

Reaction Kinetics and Thermodynamic Studies

Direct kinetic and thermodynamic data for reactions involving this compound have not been reported. However, the principles governing the reactivity of arenesulfonyl chlorides can be applied to predict its behavior. The kinetics of nucleophilic substitution at the sulfur atom of sulfonyl chlorides are influenced by factors such as the nature of the nucleophile, the solvent, and the electronic and steric effects of substituents on the aromatic ring.

For arenesulfonyl chlorides, the reaction rates are sensitive to the electronic properties of the substituents. Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups tend to decrease the reaction rate. In the case of this compound, the fluorine atoms on the second phenyl ring are expected to exert an electron-withdrawing inductive effect, which would be transmitted through the biphenyl (B1667301) system to the sulfonyl chloride moiety. This effect would likely lead to an enhanced reaction rate compared to the unsubstituted biphenyl-4-sulfonyl chloride.

Table 1: Predicted Relative Reactivity Based on Substituent Effects

| Compound | Substituent Effect | Predicted Relative Rate of Nucleophilic Substitution |

|---|---|---|

| Biphenyl-4-sulfonyl chloride | Reference (unsubstituted) | 1.0 |

| 4'-Methoxybiphenyl-4-sulfonyl chloride | Electron-donating | < 1.0 |

| This compound | Electron-withdrawing | > 1.0 |

Investigations into Reaction Mechanisms (e.g., computational elucidation)

The mechanism of nucleophilic substitution at the sulfonyl group is a subject of ongoing investigation and can proceed through different pathways, primarily a concerted SN2-like mechanism or a stepwise addition-elimination mechanism. mdpi.com Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the finer details of these reaction pathways for various arenesulfonyl chlorides. mdpi.com

For a concerted SN2-type reaction of an arenesulfonyl chloride with a nucleophile, the reaction proceeds through a single transition state. In this transition state, the nucleophile is forming a bond to the sulfur atom while the chloride leaving group is simultaneously departing. Computational studies on similar molecules have characterized the geometry and energy of such transition states. mdpi.com

For this compound, the transition state for a nucleophilic attack would involve a pentacoordinate sulfur center. The stability of this transition state, and thus the activation energy of the reaction, would be influenced by the electronic effects of the difluorobiphenyl group. The electron-withdrawing nature of the fluorine atoms would be expected to stabilize the developing negative charge on the sulfonyl group in the transition state, thereby lowering the activation energy and accelerating the reaction.

Table 2: Predicted Computational Parameters for Transition State Analysis

| Parameter | Predicted Value for this compound | Rationale |

|---|---|---|

| Activation Energy (Ea) | Lower than unsubstituted analog | Stabilization of the transition state by electron-withdrawing fluorine atoms. |

| Gibbs Free Energy of Activation (ΔG‡) | Lower than unsubstituted analog | Favorable electronic effects outweighing potential steric hindrance. |

| Key Bond Distances in TS (S-Nu and S-Cl) | Relatively short S-Nu and elongated S-Cl | Indicative of a product-like transition state, typical for good leaving groups. |

The two fluorine atoms at the 2' and 4' positions of the biphenyl ring play a crucial role in modulating the reactivity of the sulfonyl chloride group through a combination of inductive and resonance effects.

Inductive Effect: Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a strong electron-withdrawing inductive effect (-I). This effect increases the positive partial charge on the sulfur atom of the sulfonyl chloride, making it more susceptible to nucleophilic attack.

Resonance Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic pi-system through a resonance effect (+R). However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity at a distant reaction center.

Steric Effects: The fluorine atom at the 2'-position could potentially introduce some steric hindrance, which might affect the preferred conformation of the biphenyl rings and, consequently, the interaction of the sulfonyl chloride group with incoming nucleophiles. However, the small size of the fluorine atom suggests that this steric effect is likely to be minor compared to the electronic effects.

Applications in Advanced Organic Synthesis

Role as a Versatile Chemical Building Block

The primary role of 2',4'-Difluoro-biphenyl-4-sulfonyl chloride in organic synthesis is as a versatile building block. The presence of the sulfonyl chloride functional group allows for the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. This reactivity is fundamental to its utility in constructing larger, more complex molecular frameworks.

A notable application of this compound is in the synthesis of complex, biologically active molecules. An example of this is its use as a key reactant in the preparation of arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids. These compounds have been investigated as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, which are of interest for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

In this synthesis, this compound is reacted with an amino group on a complex scaffold, specifically (5-Amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy)-acetic acid tert-butyl ester, to form a stable sulfonamide linkage. This reaction demonstrates the role of the sulfonyl chloride as a lynchpin in connecting different molecular fragments to create a final, intricate structure with potential therapeutic properties.

| Reactant 1 | Reactant 2 | Resulting Functional Group | Application of Product |

| This compound | (5-Amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy)-acetic acid tert-butyl ester | Sulfonamide | CRTH2 Antagonist |

Employment in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are efficient synthetic strategies that allow for the formation of complex molecules in a single operation. Although sulfonyl chlorides can participate in such reaction sequences, there are no specific examples in the current body of scientific literature that describe the employment of this compound in cascade or multicomponent reactions.

Catalyst or Ligand Precursor in Organic Transformations

The structure of this compound does not inherently lend itself to direct use as a catalyst. However, it could potentially serve as a precursor for the synthesis of more complex molecules that may act as ligands for metal catalysts. The biphenyl (B1667301) scaffold is a common feature in many privileged ligand structures. By modifying the sulfonyl chloride group or other positions on the aromatic rings, it is conceivable to synthesize novel ligands. Nevertheless, there are no specific research findings that report the use of this compound as a catalyst or a direct precursor to a widely used ligand in organic transformations.

Regioselectivity and Chemoselectivity in Synthetic Design

The concept of regioselectivity and chemoselectivity is crucial in organic synthesis. In reactions involving this compound, the primary site of reaction is the highly electrophilic sulfur atom of the sulfonyl chloride group. This inherent reactivity dictates the chemoselectivity of the molecule, as it will preferentially react with nucleophiles such as amines and alcohols over other potential reaction sites under typical conditions.

Contributions to Medicinal Chemistry and Agrochemical Research As Synthetic Intermediates

Design and Synthesis of Novel Molecular Scaffolds

The unique structure of 2',4'-Difluoro-biphenyl-4-sulfonyl chloride makes it a valuable building block for the creation of novel molecular scaffolds, which form the core structures of new therapeutic and agrochemical agents.

Fluorinated Biphenyls as Privileged Structures

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. scielo.br This versatility makes them highly valuable starting points for drug discovery, as they can be modified to create potent and selective ligands for specific receptors or enzymes. nih.gov The biphenyl (B1667301) moiety is a well-established example of such a privileged structure. nih.govresearchgate.net

The introduction of fluorine atoms onto this biphenyl scaffold, as seen in this compound, can further enhance its utility. Fluorine substitution is a common strategy in drug design for several reasons: bohrium.comnih.gov

Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life. bohrium.com

Modulation of Physicochemical Properties: It can alter properties like lipophilicity (fat solubility) and basicity, which affects how a drug is absorbed, distributed, and eliminated. bohrium.com

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, potentially increasing the binding affinity and potency of the drug. bohrium.comnih.gov

By combining the privileged biphenyl core with the strategic placement of fluorine atoms, the 2',4'-difluorobiphenyl scaffold becomes an attractive platform for designing new generations of bioactive compounds.

Table 1: Attributes of Fluorinated Biphenyls as Privileged Structures

| Feature | Contribution to Drug Design | Reference |

|---|---|---|

| Biphenyl Core | Recognized as a versatile scaffold capable of interacting with multiple biological targets. | nih.govresearchgate.net |

| Fluorine Substitution | Can improve metabolic stability, modulate physicochemical properties (e.g., lipophilicity, pKa), and enhance binding affinity. | bohrium.comnih.gov |

| Combined Scaffold | Offers a robust and adaptable framework for developing potent and selective ligands for a diverse range of protein families. | nih.govbohrium.com |

Sulfonyl Derivatives in Lead Compound Derivatization

A crucial phase in drug discovery is lead optimization, where an initial "hit" compound is chemically modified to improve its properties. Sulfonyl chlorides are highly effective reagents for this process, known as derivatization. nbinno.com The sulfonyl chloride group (—SO₂Cl) is a strong electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages (—SO₂NR₂). ucl.ac.ukresearchgate.net

This reaction is fundamental to lead derivatization for several reasons:

Introduction of a Versatile Scaffold: Using this compound, the entire fluorinated biphenyl moiety can be appended to a lead compound containing an amine, potentially introducing beneficial binding interactions.

Modification of Properties: The resulting sulfonamide group can alter the lead compound's solubility, polarity, and ability to form hydrogen bonds, which can significantly impact its biological activity and pharmacokinetic profile.

Late-Stage Functionalization: Modern synthetic methods allow for the conversion of even complex, densely functionalized molecules containing primary sulfonamides back into sulfonyl chlorides, enabling further derivatization at a late stage of the synthesis. nih.govresearchgate.netnih.goviaea.org

For instance, the related compound Biphenyl-4-sulfonyl chloride is used as a reactant to prepare potential anticancer agents and inhibitors for various biological pathways. sigmaaldrich.comsigmaaldrich.com This highlights the established role of biphenyl sulfonyl chlorides in creating diverse derivatives for biological screening.

Precursor for Potential Biologically Active Sulfonyl Compounds

The primary application of this compound is as a precursor to a wide range of sulfonyl-containing compounds, particularly sulfonamides, which are a cornerstone of pharmaceutical chemistry. ucl.ac.uk

Synthesis of Analogs with Modified Sulfonyl functionalities

The sulfonyl chloride group is a versatile chemical handle that can be transformed into several other sulfur-based functional groups. While the most common transformation is the synthesis of sulfonamides, other derivatives can also be prepared. nih.gov

Sulfonamides: The reaction with various primary or secondary amines is the most prevalent use, yielding a diverse array of sulfonamides. This straightforward reaction allows for the introduction of countless different R-groups, each potentially altering the biological activity of the final molecule. ucl.ac.uknih.gov

Sulfonates: Reaction with alcohols or phenols yields sulfonate esters.

Sulfinic Acids/Sulfinamides: Under specific reducing conditions, sulfonyl chlorides can be converted to sulfinamides, which are themselves valuable intermediates in asymmetric synthesis. nih.gov

These transformations enable chemists to create a family of related compounds (analogs) from a single starting material, which is essential for exploring structure-activity relationships.

Application in Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govmuni.cz These libraries are then subjected to high-throughput screening to identify compounds with desired biological activity.

Building blocks for combinatorial chemistry need to be reactive and versatile, allowing for reliable and high-yielding reactions. Sulfonyl chlorides are ideal for this purpose. researchgate.net this compound can be used as a core building block in a "split-mix" or parallel synthesis approach. muni.cz In such a scenario, the sulfonyl chloride would be reacted with a large set of diverse amines in separate reaction vessels, rapidly generating a library of hundreds or thousands of unique 2',4'-difluoro-biphenyl sulfonamides. nih.govresearchgate.net This approach significantly accelerates the discovery of new lead compounds by exploring a vast chemical space in a short amount of time. nih.gov

Table 2: General Scheme for Combinatorial Library Synthesis

| Reactant A (Core) | Reactant B (Building Blocks) | Reaction | Product Library |

|---|---|---|---|

| This compound | A diverse set of amines (R-NH₂) [Amine 1, Amine 2, ... Amine n] | Sulfonamide Formation | A library of corresponding 2',4'-Difluoro-biphenyl-4-sulfonamides [Product 1, Product 2, ... Product n] |

Structure-Activity Relationship (SAR) Studies Focused on Scaffold Construction

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds to determine how specific structural features influence their biological activity. nih.gov The goal is to build a comprehensive understanding of which parts of a molecule are essential for its function.

The this compound scaffold is well-suited for systematic SAR studies. nih.gov By keeping the 2',4'-difluoro-biphenyl sulfonamide core constant, chemists can systematically vary the structure of the amine component used in the synthesis. For example, they might explore:

Size and Shape: Using amines with small, large, linear, or bulky substituents to probe the size and shape of the target's binding pocket.

Electronic Properties: Incorporating electron-donating or electron-withdrawing groups to see how this affects binding.

Hydrogen Bonding: Adding or removing groups capable of forming hydrogen bonds to map out key interactions with the target protein.

The data gathered from these systematic modifications allow researchers to build a detailed SAR model, which can then guide the rational design of more potent and selective compounds. nih.govnih.gov The consistent and reliable reaction of the sulfonyl chloride group ensures that the core scaffold can be readily incorporated into each new analog, making it an excellent tool for these iterative design cycles.

Role in Agrochemically Relevant Compound Synthesis

Extensive research into the applications of this compound as a synthetic intermediate in the production of agrochemically relevant compounds did not yield specific, publicly available examples of its use in the synthesis of commercialized fungicides, herbicides, or insecticides.

While fluorinated biphenyl and sulfonamide moieties are present in various biologically active molecules, and the synthesis of sulfonyl chlorides is a common step in the preparation of sulfonamide-based agrochemicals, a direct and detailed account of this compound leading to a specific agrochemical product could not be identified in the reviewed scientific literature and patent databases. epa.govstanford.edunih.gov

The general importance of fluorinated sulfonamides in the agrochemical field is well-established, with various compounds demonstrating herbicidal, insecticidal, and fungicidal properties. epa.govnih.gov However, the specific contribution of the this compound scaffold to the development of new agrochemicals remains an area where detailed research findings are not prominently disclosed.

Further investigation into proprietary or less accessible chemical libraries and patent literature may be required to uncover specific instances of its application. Based on the available information, a detailed analysis of its role in the synthesis of specific agrochemically relevant compounds, including data tables of such compounds and their research findings, cannot be provided at this time.

Role in Materials Science and Functional Polymers

Precursor for Advanced Polymer Synthesis

The primary role of 2',4'-Difluoro-biphenyl-4-sulfonyl chloride in polymer science is as a monomer or precursor for the synthesis of advanced polymers. Its distinct chemical features are leveraged to build polymer chains with desirable thermal, mechanical, and electrochemical properties.

Poly(aryl ether sulfone)s (PAES) are a class of high-performance engineering thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. morressier.com The synthesis of these polymers often proceeds via nucleophilic aromatic substitution polycondensation. researchgate.net In this context, a difluorinated aromatic sulfone compound can react with a bisphenol monomer in the presence of a weak base.

While specific research focusing solely on this compound is not extensively detailed, its structure is analogous to monomers like bis(4-fluorophenyl) sulfone, which are commonly used in PAES synthesis. nih.gov The fluorine atoms on the biphenyl (B1667301) ring activate the molecule for nucleophilic attack, facilitating the polymerization reaction. The incorporation of the rigid biphenyl unit into the polymer backbone is expected to enhance the glass transition temperature (Tg) and thermal stability of the resulting PAES. researchgate.net Fluorination can also impart other desirable properties such as improved solubility in organic solvents and modified dielectric properties. digitellinc.com

The general polymerization scheme involves the reaction of an activated dihalide monomer with a bisphenate salt, as shown in the table below.

Table 1: Representative Polycondensation for PAES Synthesis

| Reactant A | Reactant B | Resulting Polymer Linkage | Key Polymer Properties |

| Activated Aryl Dihalide (e.g., containing sulfone group) | Bisphenate Salt (e.g., 4,4′-dihydroxybiphenyl) | Aryl Ether Sulfone | High thermal stability, high glass transition temperature, chemical resistance. researchgate.netnih.gov |

Research on related fluorinated PAES has demonstrated that these materials exhibit high glass transition temperatures, often exceeding 177°C, and excellent thermal stability, with 10% weight loss temperatures typically in the range of 541-571°C. researchgate.net

Polymer electrolyte membranes are essential components in fuel cells, and their performance is critically dependent on their chemical and mechanical stability, as well as their proton conductivity. Sulfonated poly(ether sulfone) (SPES) materials are promising candidates for PEMs. morressier.com However, high degrees of sulfonation, which are necessary for good proton conductivity, can lead to excessive swelling and reduced mechanical integrity of the membrane. morressier.com

One effective strategy to overcome this limitation is to introduce cross-links into the polymer matrix. The sulfonyl chloride group of this compound is a direct precursor to the sulfonamide group, which can be formed by reacting the sulfonyl chloride with an amine. This sulfonamide linkage can be used to create a stable, cross-linked network within the PEM. rsc.org For instance, a disulfonated diamine compound can be used as a cross-linking agent for SPES, forming sulfonamide bonds that enhance the dimensional, thermal, and chemical stability of the membrane without significantly compromising its electrochemical properties. rsc.orgresearchgate.net

Table 2: Effect of Sulfonamide Cross-linking on PEM Properties

| Membrane Type | Key Feature | Impact on Properties | Reference |

| Uncross-linked SPES | Linear polymer chains | High proton conductivity but prone to swelling and lower mechanical stability. | morressier.com |

| Cross-linked SPES | Covalent sulfonamide linkages | Enhanced dimensional and thermal stability, reduced methanol (B129727) permeability, improved mechanical integrity. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

Applications in Organic Electronic Materials (if applicable)

The rigid and electronically tunable nature of the fluorinated biphenyl core suggests potential applications in organic electronic materials.

The biphenyl unit is a common structural motif in liquid crystals due to its rigid, rod-like shape, which promotes the formation of ordered mesophases. The introduction of lateral fluorine atoms onto the biphenyl core is a known strategy to modify the mesomorphic properties, often leading to lower phase transition temperatures and the formation of desirable nematic phases. figshare.com

While direct application of this compound in liquid crystals is not widely reported, its structure is highly relevant. The sulfonyl chloride group can act as a versatile reactive handle to attach the fluorinated biphenyl mesogenic core to other molecular fragments or polymer backbones. molport.com This allows for the synthesis of more complex liquid crystalline materials or side-chain liquid crystal polymers. The polarity and bulkiness of the sulfonyl-derived group would significantly influence the final liquid crystalline properties.

Synthesis of Functional Monomers

Beyond direct polymerization, this compound is a valuable intermediate for the synthesis of novel functional monomers. The high reactivity of the sulfonyl chloride group towards nucleophiles such as amines and alcohols allows for its conversion into a wide array of derivatives. molport.comnih.gov

By reacting it with a molecule that contains both a nucleophilic group (e.g., -OH or -NH2) and a polymerizable group (e.g., a vinyl, acrylate, or epoxide group), a new monomer can be created. This monomer carries the specific properties of the difluoro-biphenyl sulfonate or sulfonamide moiety and can be introduced into various polymer systems through conventional polymerization techniques. This approach allows for the incorporation of the desirable features of the fluorinated biphenyl core into a broad range of materials.

Table 3: Synthesis of Functional Monomers via Sulfonyl Chloride Reaction

| Reactant | Nucleophilic Group | Polymerizable Group | Resulting Functional Group |

| Hydroxyethyl methacrylate | Hydroxyl (-OH) | Methacrylate | Sulfonate Ester |

| Allylamine | Amine (-NH2) | Allyl (vinyl) | Sulfonamide |

| Glycidol | Hydroxyl (-OH) | Epoxide | Sulfonate Ester |

Engineering of Material Properties via Chemical Modification

The reactivity of the sulfonyl chloride group also enables its use in the post-modification of existing polymers and surfaces. Polymers that have pendant nucleophilic groups, such as hydroxyl or amine functionalities, can be chemically modified by grafting the 2',4'-Difluoro-biphenyl-4-sulfonyl moiety onto their side chains.

This chemical modification can be used to engineer the properties of the base material. For example, attaching the bulky, rigid, and hydrophobic difluoro-biphenyl group can:

Increase the glass transition temperature (Tg) and thermal stability.

Enhance chemical resistance and reduce moisture uptake.

Modify surface properties, such as lowering surface energy.

Alter optical properties, including the refractive index.

This strategy of using reactive small molecules to modify polymer properties is a powerful tool in materials science for creating materials tailored to specific performance requirements. The principles of using sulfur-based chemistry for surface modification have been demonstrated in other systems, highlighting the robustness of this approach. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2',4'-Difluoro-biphenyl-4-sulfonyl chloride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton, carbon, and fluorine environments.

One-dimensional NMR spectra offer fundamental information about the chemical environment and connectivity of NMR-active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region (typically 7.0-8.2 ppm). The protons on the sulfonyl chloride-bearing ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the difluorobiphenyl ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms of the biphenyl (B1667301) core, assuming free rotation around the C-C single bond. The signals for carbons directly bonded to fluorine atoms will appear as doublets with large coupling constants (¹JCF). The carbon atom attached to the sulfonyl chloride group will be significantly deshielded.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern on the fluorinated ring. researchgate.net Two distinct signals are expected, one for the fluorine at the 2'-position and one for the fluorine at the 4'-position. These signals will likely appear as doublet of doublets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling). researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | H-2, H-6 | ~8.1 - 8.2 | d, J ≈ 8.5 Hz |

| H-3, H-5 | ~7.8 - 7.9 | d, J ≈ 8.5 Hz | |

| H-3', H-5', H-6' | ~7.0 - 7.6 | m (complex multiplets due to H-H and H-F coupling) | |

| ¹³C NMR | C-4 | ~145 | s |

| C-2', C-4' | ~160 - 165 | d, ¹JCF ≈ 250 Hz | |

| Other Aromatic C | ~110 - 142 | Various (s, d, t) with potential C-F couplings | |

| C-1' | ~120 - 125 | dd, nJCF | |

| ¹⁹F NMR | F-2' | ~ -110 to -115 | dd |

| F-4' | ~ -105 to -110 | dd |

2D NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei. harvard.eduoxinst.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm the adjacent protons on each aromatic ring. For instance, it would show a cross-peak between the signals for H-2/H-6 and H-3/H-5 on the sulfonyl chloride-substituted ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is used to definitively assign each carbon signal based on the assignment of its attached proton. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is critical for establishing the connectivity between the two phenyl rings and confirming the position of the sulfonyl chloride group. For example, a correlation between H-2/H-6 and the carbon of the other ring (C-1') would confirm the biphenyl linkage. youtube.com

Infrared (IR) and Raman Spectroscopic Methodologies for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the sulfonyl chloride group. These include asymmetric and symmetric stretching vibrations of the S=O bonds. Additionally, characteristic bands for C-F stretching, aromatic C=C stretching, and C-H stretching and bending will be present. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. ucl.ac.ukresearchgate.netchemicalbook.com The S-Cl and C-S stretching vibrations may also be more easily observed in the Raman spectrum. researchgate.netnih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| SO₂Cl | Asymmetric S=O Stretching | 1370 - 1390 | Strong |

| Symmetric S=O Stretching | 1180 - 1200 | Strong | |

| C-F | Stretching | 1250 - 1120 | Strong |

| C-S | Stretching | 800 - 600 | Medium |

| S-Cl | Stretching | 600 - 500 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. uab.edu

Under electron ionization (EI), this compound would produce a molecular ion peak (M⁺) corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S isotopes). The fragmentation of sulfonamides and related compounds often involves the loss of the sulfonyl chloride moiety or parts of it. nih.gov Key fragmentation pathways would likely include the loss of a chlorine radical (·Cl), sulfur dioxide (SO₂), or the entire sulfonyl chloride radical (·SO₂Cl). nih.govresearchgate.net Cleavage of the bond connecting the two phenyl rings is also a common fragmentation pathway for biphenyl compounds.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Proposed Loss from Molecular Ion | Proposed Fragment Structure |

|---|---|---|

| 288/290 | - | [C₁₂H₇F₂SO₂Cl]⁺ (Molecular Ion) |

| 253 | ·Cl | [C₁₂H₇F₂SO₂]⁺ |

| 224 | SO₂ | [C₁₂H₇F₂Cl]⁺ |

| 189 | ·SO₂Cl | [C₁₂H₇F₂]⁺ (Difluorobiphenyl cation) |

X-ray Crystallography for Solid-State Structural Determination

For a definitive, three-dimensional structural elucidation in the solid state, single-crystal X-ray crystallography is the gold standard. wikipedia.orgnih.gov This technique can precisely determine the atomic positions, bond lengths, bond angles, and the torsional angle between the two phenyl rings. nih.gov Obtaining a suitable single crystal of this compound would allow for the unambiguous confirmation of its molecular geometry and intermolecular packing in the crystal lattice. weizmann.ac.ilmdpi.com

Complementary Analytical Techniques for Purity and Identity Confirmation

To ensure the purity and confirm the identity of a sample, other analytical methods are employed alongside the primary spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. By using a suitable stationary and mobile phase, the percentage purity of the synthesized compound can be accurately determined.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula (C₁₂H₇ClF₂O₂S) to confirm its elemental composition.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that can predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2',4'-Difluoro-biphenyl-4-sulfonyl chloride, DFT calculations would determine key structural parameters. While specific data for this compound is not available, a hypothetical table of such parameters is presented below.

Table 1: Hypothetical Optimized Geometric Parameters of this compound from DFT Calculations

| Parameter | Value |

|---|---|

| C-C bond lengths (biphenyl rings) | ~1.39 - 1.41 Å |

| C-S bond length | ~1.77 Å |

| S-O bond lengths | ~1.43 Å |

| S-Cl bond length | ~2.07 Å |

| C-F bond lengths | ~1.35 Å |

Furthermore, DFT studies can reveal the electronic structure by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of the molecule's chemical reactivity and stability.

Ab initio methods are another class of quantum chemical calculations that can predict various molecular properties from first principles, without the use of experimental data. These methods could be employed to predict properties of this compound such as its dipole moment, polarizability, and vibrational frequencies, which are essential for understanding its interaction with other molecules and its spectroscopic signature.

Conformational Analysis and Molecular Dynamics Simulations

The biphenyl (B1667301) group in this compound can rotate around the bond connecting the two phenyl rings, leading to different spatial arrangements or conformations. Conformational analysis would identify the most stable conformations and the energy barriers between them. Molecular dynamics simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with other molecules in a biological or chemical system.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. For this compound, an MEP analysis would highlight regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is critical for predicting how the molecule will interact with other molecules, particularly in terms of non-covalent interactions and sites susceptible to nucleophilic or electrophilic attack.

Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of a molecule and the most likely pathways for its chemical reactions. By modeling the transition states of potential reactions, it is possible to calculate the activation energies and determine the feasibility of different reaction mechanisms. For this compound, this could be particularly useful in understanding its stability and how it might be metabolized or degraded.

Computational Approaches to Spectroscopic Interpretation

Computational chemistry can aid in the interpretation of experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By calculating the theoretical spectra of a proposed structure, these can be compared with experimental data to confirm the identity and structure of the compound. For this compound, computational spectroscopy would be a valuable tool for structural verification.

Future Research Trajectories and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of aryl sulfonyl chlorides often involves stoichiometric quantities of harsh and corrosive reagents like chlorosulfonic acid or thionyl chloride, which can lead to significant waste and side reactions. patsnap.comgoogle.com Future research should prioritize the development of more environmentally benign synthetic methodologies.

A promising avenue is the exploration of catalytic and milder reaction conditions. For instance, methods utilizing Oxone in combination with a chloride source in aqueous media have been shown to be effective for the oxyhalogenation of thiols and disulfides to form sulfonyl chlorides. rsc.org Adapting such systems for the direct, regioselective sulfonylchlorination of 2,4-difluorobiphenyl (B1582794) would represent a significant step towards a greener process. Research could focus on optimizing catalysts, reaction media (such as water or recyclable ionic liquids), and energy inputs to improve efficiency and reduce the environmental footprint.

| Aspect | Traditional Synthesis (e.g., Chlorosulfonic Acid) | Potential Greener Alternative (e.g., Oxone-KCl) |

| Reagents | Large excess of chlorosulfonic acid, thionyl chloride. patsnap.com | Oxone, potassium chloride (KCl). rsc.org |

| Solvent | Often neat or uses chlorinated solvents like chloroform (B151607). patsnap.com | Water. rsc.org |

| Byproducts | Significant acidic waste (HCl, H₂SO₄). | Benign salts (e.g., potassium sulfate). |

| Conditions | Often harsh, requiring low or high temperatures. | Typically room temperature, mild conditions. rsc.org |

| Efficiency | Can suffer from low yields and poor regioselectivity. patsnap.com | Potentially high yields and improved selectivity. rsc.org |

Exploration of Unprecedented Reactivity and Novel Transformations

The reactivity of 2',4'-Difluoro-biphenyl-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form sulfonamides, sulfonates, and other derivatives. nih.govnih.gov However, future research could uncover novel transformations by leveraging other parts of the molecule.

One unexplored area is the potential for the sulfonyl chloride group to act as a leaving group in transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed desulfitative C-arylation has been demonstrated for similar biphenyl-4-sulfonyl chloride compounds, suggesting that the 2',4'-difluoro analogue could be a valuable partner in forming complex poly-aromatic systems. sigmaaldrich.comglpbio.com Furthermore, the fluorine atoms on the second phenyl ring could influence or participate in novel transformations, such as selective C-F bond activation or directing ortho-metalation to enable further functionalization. Investigating the interplay between the sulfonyl chloride and the difluorophenyl moiety could lead to unprecedented synthetic strategies.

Discovery of New Applications Beyond Current Domains

While analogous sulfonyl chlorides are used as intermediates in pharmaceuticals and agrochemicals, the specific substitution pattern of this compound opens doors to new high-value applications. chemimpex.comnbinno.com The combination of fluorine atoms and the biphenyl (B1667301) structure is common in materials science, particularly in the field of liquid crystals and organic electronics.

Future research could focus on synthesizing derivatives for use in Organic Light-Emitting Diodes (OLEDs) or as components of advanced polymers. The fluorine substituents can enhance properties like thermal stability and solubility while tuning the electronic characteristics of the molecule. chemimpex.com Another promising, yet unexplored, domain is in medical imaging. The introduction of a radioactive fluorine isotope (¹⁸F) could make derivatives of this compound suitable as PET (Positron Emission Tomography) imaging agents for diagnostic purposes.

| Potential Domain | Rationale Based on Molecular Structure | Research Objective |

| Organic Electronics (OLEDs) | The rigid, conjugated biphenyl core and electron-withdrawing fluorine atoms can be used to tune HOMO/LUMO energy levels. | Synthesize and evaluate sulfonamide or sulfonate derivatives as host or emissive layer materials. |

| Advanced Polymers | The difluoro-biphenyl unit can impart thermal stability, chemical resistance, and specific dielectric properties. chemimpex.com | Incorporate the molecule as a monomer in the synthesis of high-performance polyamides, polyimides, or polyesters. |

| PET Imaging Agents | Fluorinated aromatic compounds are excellent candidates for ¹⁸F radiolabeling. | Develop synthetic routes to label the compound with ¹⁸F and evaluate its potential for targeted in-vivo imaging. |

| Liquid Crystals | The elongated, rigid shape of the biphenyl core is a common feature in liquid crystalline materials. | Prepare ester or ether derivatives and investigate their mesomorphic (liquid crystalline) properties. |

Integration into Supramolecular Chemistry and Nanotechnology (if applicable)

The field of supramolecular chemistry relies on non-covalent interactions to build complex, self-assembling architectures. The structure of this compound contains several features that could be exploited for this purpose. The fluorine atoms can participate in hydrogen bonding (F···H) and halogen bonding, while the sulfonyl oxygens are strong hydrogen bond acceptors. nih.govnih.gov

Research could be directed towards using this molecule as a building block (a "tecton") for designing self-assembling systems. For example, conversion to a sulfonamide with a complementary hydrogen-bonding unit could lead to the formation of predictable supramolecular tapes, rosettes, or nanotubes. chemrxiv.org The rigid biphenyl unit would provide the structural persistence needed for creating ordered nanoscale materials. Its incorporation into larger macrocyclic structures could also be explored to create novel host molecules for anion recognition and sensing. chemrxiv.org

Addressing Synthetic Challenges and Enhancing Process Efficiency

A key challenge in the synthesis of polysubstituted aromatics like this compound is achieving high regioselectivity. The chlorosulfonation of 2,4-difluorobiphenyl can potentially yield multiple isomers, leading to difficult purification and reduced yields of the desired product. patsnap.com

Future research should focus on developing highly selective synthetic methods. This could involve the use of novel catalysts that can direct the sulfonyl chloride group specifically to the 4-position of the unsubstituted phenyl ring. Another approach is to explore late-stage functionalization, where the sulfonyl chloride is introduced at the end of a synthetic sequence. nih.gov Techniques such as converting a pre-installed primary sulfonamide into a sulfonyl chloride under mild conditions could bypass the selectivity issues of direct chlorosulfonation. nih.govresearchgate.net Furthermore, the adoption of continuous flow chemistry could enhance process efficiency, allowing for better control over reaction parameters, improved safety, and easier scale-up.

| Challenge | Conventional Approach | Proposed Future Research Trajectory |

| Poor Regioselectivity | Direct chlorosulfonation of the biphenyl precursor, leading to isomeric mixtures. patsnap.com | Development of ortho/para-directing catalysts; use of blocking groups; exploring alternative sulfonation reagents. |

| Harsh Reagents | Use of excess chlorosulfonic acid or SOCl₂. | Investigating milder reagents (e.g., Pyry-BF₄ for sulfonamide activation) or electrochemical methods. nih.gov |

| Purification Difficulty | Laborious column chromatography to separate isomers and byproducts. | Designing syntheses that yield the product with high purity to allow for simple crystallization or precipitation. |

| Process Control & Safety | Batch processing of highly reactive and corrosive materials. | Implementation of continuous flow reactors for precise control of temperature, mixing, and reaction time, enhancing safety and consistency. |

Q & A

Q. What are the recommended synthetic routes for preparing 2',4'-difluoro-biphenyl-4-sulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a two-step procedure:

Suzuki-Miyaura coupling : React 4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride with a boronic acid derivative under Pd catalysis to form the biphenyl backbone.

Chlorosulfonation : Treat the intermediate with chlorosulfonic acid to introduce the sulfonyl chloride group.

Optimization Tips :

- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Control temperature (0–5°C during chlorosulfonation) to suppress side reactions.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How should researchers purify and characterize this compound?

Methodological Answer:

- Purification : Recrystallize from toluene/hexane (1:3) to achieve high purity (>95%). Monitor melting point (mp 82–84°C) as a purity indicator .

- Characterization :

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use PPE (nitrile gloves, goggles) and work in a fume hood.

- Avoid exposure to moisture (hydrolyzes to sulfonic acid) and amines (risk of exothermic sulfonamide formation).

- Store under inert gas (argon) at 2–8°C in amber glass vials .

Advanced Research Questions

Q. How does the electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?